molecular formula C5H12ClNO3 B8785990 Methyl homoserinate hydrochloride

Methyl homoserinate hydrochloride

Cat. No.: B8785990
M. Wt: 169.61 g/mol
InChI Key: UFMGWJYGVSOBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds typically feature a methyl ester group (-COOCH₃) and a hydrochloride salt (-·HCl) attached to a parent structure, often amino acids or alkaloids. For instance, 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride () and methyl valerimidate hydrochloride () are structurally analogous, combining esterification with hydrochloride salt formation for enhanced solubility and stability . Methyl ester hydrochlorides are widely used in pharmaceuticals, agrochemicals, and research due to their modified bioavailability and reactivity.

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

methyl 2-amino-4-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H

InChI Key

UFMGWJYGVSOBAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl homoserinate hydrochloride typically involves multiple steps. One common method starts with L-methionine, which reacts with methyl iodide to form a sulfur salt. This sulfur salt is then hydrolyzed in the presence of an inorganic base to yield homoserine . The homoserine is further reacted with an acetic acid solution of hydrogen bromide to produce bromo-L-homoserine hydrobromide. Finally, bromo-L-homoserine hydrobromide reacts with methanol and thionyl chloride to generate this compound .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using engineered strains of Escherichia coli. These strains are metabolically engineered to enhance the production of L-homoserine, which is then chemically converted to this compound . The process includes optimizing the metabolic pathways and fermentation conditions to achieve high yields and productivity .

Chemical Reactions Analysis

Types of Reactions

Methyl homoserinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Key Findings and Contradictions

  • Solubility and Formulation : Metformin hydrochloride microspheres () and methylphenidate tablets () highlight the role of hydrochloride salts in optimizing drug delivery, contrasting with simpler esters like methyl valerimidate, which lack therapeutic data .
  • Structural Complexity vs. Activity : Yohimbine derivatives () exhibit targeted receptor interactions, whereas methylamine hydrochloride () serves as a basic building block without pharmacological activity .
  • Safety Discrepancies : While some hydrochlorides like methyl 3-methylmorpholine-3-carboxylate are deemed safe (), others like meclizine require stringent medical oversight () .

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